molecular formula C11H12O3 B8462202 Allyl 3-methylsalicylate

Allyl 3-methylsalicylate

Cat. No.: B8462202
M. Wt: 192.21 g/mol
InChI Key: XLJMFVCCWXGSQB-UHFFFAOYSA-N
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Description

Allyl 3-methylsalicylate is an ester derivative of 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid), where the hydroxyl group is replaced by an allyloxy moiety. For example, 3-allylsalicylaldehyde (C₁₀H₁₀O₂, monoisotopic mass 162.068080) shares structural similarities, featuring an allyl group attached to a hydroxyl-substituted benzene ring . Allyl esters, such as allyl phenyl ether and allyl malonate, are widely studied for their applications in organic synthesis, coatings, and antimicrobial agents .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

prop-2-enyl 2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-7-14-11(13)9-6-4-5-8(2)10(9)12/h3-6,12H,1,7H2,2H3

InChI Key

XLJMFVCCWXGSQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC=C)O

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions of Allyl 3-Methylsalicylate

This compound undergoes several chemical reactions, including:

  • Hydrolysis : This reaction involves the breakdown of the ester into its components—salicylic acid derivative and allyl alcohol—using water. The reaction can be catalyzed by acids or bases.

    Allyl 3-methylsalicylate+H2O3-Methylsalicylic acid+Allyl alcohol\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3-Methylsalicylic acid} + \text{Allyl alcohol}
  • Transesterification : Similar to hydrolysis but involves exchanging one alcohol for another in the presence of a catalyst.

  • Oxidation : Allyl groups can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.

Research Findings and Data

Table: Comparison of this compound with Related Compounds

CompoundChemical FormulaSynthesis MethodBiological Activity
This compoundC11H12O3EsterificationAnti-inflammatory
Methyl salicylateC8H8O3EsterificationAnti-inflammatory, analgesic
Salicylic acidC7H6O3Hydrolysis of methyl salicylateAnti-inflammatory, keratolytic

Comparison with Similar Compounds

Chemical Structure and Reactivity

Allyl 3-methylsalicylate belongs to a class of allyl-substituted aromatic compounds. Key structural analogs include:

Compound Functional Groups Molecular Weight Key Features
This compound Allyl ester, hydroxyl, methyl ~180.2 (inferred) Combines anti-inflammatory (salicylate) and reactive allyl groups.
Methyl salicylate Methyl ester, hydroxyl 152.15 Classic analgesic; lacks allyl group, reducing polymerization potential.
Eugenol Allyl chain, methoxy, hydroxyl 164.20 Shares allyl group; stronger electron-donating methoxy enhances bioactivity.
Allyl phenyl ether Allyl ether, phenyl 134.17 Simpler structure; used in polymer synthesis and fragrances.

The allyl group in these compounds confers distinct reactivity, such as participation in radical reactions and polymerization. For instance, allyl malonate regulates polystyrene chain length in coatings, improving flexibility .

Bioactivity and Antimicrobial Properties

Allyl derivatives often exhibit enhanced bioactivity compared to non-allylated analogs:

  • Antimicrobial Activity: Allyl groups in thymol and carvacrol derivatives increase potency against planktonic cells and biofilms. For example, eugenol (allyl-substituted) is less potent than thymol due to its electron-donating methoxy group, but its allyl group still enhances efficacy over propyl derivatives .
  • HDAC Inhibition: Allyl mercaptan (from garlic) is a potent histone deacetylase (HDAC) inhibitor, suggesting that allyl groups in organosulfur compounds contribute to chemoprotective effects. This mechanism may extend to allyl salicylates in modulating epigenetic pathways .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing allyl 3-methylsalicylate, and how can reproducibility be ensured?

  • Methodology :

  • Follow established procedures for allyl ester synthesis, such as reacting 3-methylsalicylic acid with allyl halides (e.g., allyl chloride) in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • For reproducibility, document reaction parameters (temperature, solvent purity, molar ratios) and characterize intermediates (e.g., via NMR or IR) to confirm structural integrity .
  • Include detailed experimental steps in the main manuscript or supplementary materials, adhering to journal guidelines for compound preparation and characterization .

Q. How should researchers characterize the purity and identity of this compound?

  • Methodology :

  • Use a combination of analytical techniques:
  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of allyl (CH₂=CH-CH₂-) and methylsalicylate moieties .
  • GC-MS or HPLC to assess purity and detect trace impurities .
  • Elemental analysis to verify empirical formula consistency .
  • For novel derivatives, provide high-resolution mass spectrometry (HRMS) data .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • Refer to safety data sheets (SDS) for organochlorine or allyl esters, which highlight risks such as flammability, skin irritation, and environmental toxicity .
  • Use fume hoods, nitrile gloves, and flame-resistant lab coats during synthesis. Store in airtight containers away from oxidizing agents .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal protocols .

Advanced Research Questions

Q. How can computational methods predict the electronic behavior of this compound in photochemical studies?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to model molecular orbitals and excited-state transitions .
  • Compare theoretical results with experimental UV-Vis spectra to identify low-lying excited states (e.g., π→π* or n→π* transitions) .
  • Use time-resolved spectroscopy to validate predicted excited-state lifetimes and reaction pathways .

Q. What strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?

  • Methodology :

  • Conduct controlled experiments to isolate variables (e.g., catalyst loading, solvent polarity, temperature) .
  • Use kinetic studies (e.g., Arrhenius plots) to differentiate between thermodynamic and kinetic control in reactions .
  • Cross-reference findings with literature on analogous allyl esters (e.g., allyl phenyl ether) to identify systemic trends .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodology :

  • Employ chiral catalysts (e.g., palladium complexes with phosphine ligands) for asymmetric allylation reactions .
  • Optimize diastereoselectivity via steric and electronic tuning of substrates (e.g., substituents on the salicylate ring) .
  • Validate enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound?

  • Methodology :

  • Use LC-QTOF-MS to identify degradation products under accelerated stability conditions (e.g., heat, light, pH extremes) .
  • Apply isotopic labeling (e.g., ¹⁸O in ester groups) to trace hydrolysis mechanisms .
  • Model environmental fate using quantitative structure-activity relationship (QSAR) tools .

Methodological Guidelines for Data Reporting

  • Experimental Replication : Provide raw spectral data, chromatograms, and computational input files in supplementary materials to enable independent verification .
  • Hazard Documentation : Clearly outline risks (e.g., mutagenicity potential) using standardized classifications (e.g., CLP/GHS) .
  • Computational Transparency : Specify software versions, basis sets, and convergence criteria in DFT studies .

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